molecular formula C21H25NO2 B2476646 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide CAS No. 446042-25-7

3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide

Cat. No.: B2476646
CAS No.: 446042-25-7
M. Wt: 323.436
InChI Key: MNLPOHULLRZGRC-NTEUORMPSA-N
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Description

3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide is an organic compound with the molecular formula C21H25NO2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide typically involves the reaction of 4-tert-butylbenzaldehyde with 4-methoxybenzylamine in the presence of a base, followed by the addition of acryloyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(tert-butyl)phenyl]-N-(2-methoxybenzyl)acrylamide
  • 3-[4-(tert-butyl)phenyl]-N-(4-ethoxybenzyl)acrylamide
  • 3-[4-(tert-butyl)phenyl]-N-(4-hydroxybenzyl)acrylamide

Uniqueness

3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its stability and solubility, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-21(2,3)18-10-5-16(6-11-18)9-14-20(23)22-15-17-7-12-19(24-4)13-8-17/h5-14H,15H2,1-4H3,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPOHULLRZGRC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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